2-(Trifluoromethyl)benzylamine
Description
Systematic Nomenclature and Molecular Formula Analysis
This compound represents a substituted benzylamine derivative characterized by the presence of a trifluoromethyl functional group positioned ortho to the benzylamine substituent. The compound is officially designated with the Chemical Abstracts Service registry number 3048-01-9 and possesses the molecular formula C₈H₈F₃N. The molecular weight has been consistently reported as 175.15 grams per mole across multiple authoritative chemical databases, with some sources reporting minor variations to 175.16 grams per mole. This slight variation likely reflects differences in atomic weight precision used in calculations by different reference sources.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the preferred name being [2-(trifluoromethyl)phenyl]methanamine. Alternative systematic names include 1-[2-(trifluoromethyl)phenyl]methanamine and benzenemethanamine, 2-(trifluoromethyl)-. The compound also carries several synonymous designations in chemical literature, including 2-(aminomethyl)benzotrifluoride, o-trifluoromethylbenzylamine, and 2-trifluoromethyl phenyl methanamine.
The structural representation using Simplified Molecular Input Line Entry System notation is documented as C1=CC=C(C(=C1)CN)C(F)(F)F, providing a linear textual description of the molecular connectivity. The International Chemical Identifier key ZSKQIFWUTUZAGF-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases. Additionally, the compound bears the MDL Information Systems number MFCD00010297, facilitating cross-reference between different chemical information systems.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic investigations of this compound have revealed important structural details regarding its three-dimensional arrangement and conformational preferences. The compound exists as a liquid at standard temperature and pressure conditions, with a reported density of 1.249 grams per cubic centimeter at 25 degrees Celsius. The refractive index has been measured at 1.4700 to 1.4720 at 20 degrees Celsius using 589 nanometer wavelength light, indicating the compound's optical properties and molecular polarizability.
Related trifluoromethyl-substituted benzylamine derivatives have been subjected to comprehensive crystallographic analysis, providing insights into the conformational behavior of this class of compounds. Crystal structure determinations of analogous molecules reveal that trifluoromethyl groups often exhibit rotational disorder, as observed in related Schiff base compounds where the trifluoromethyl group showed rotational disorder over two sites with occupancies of 0.798 and 0.202. This rotational disorder is characteristic of trifluoromethyl groups and significantly influences the overall molecular conformation and packing arrangements in crystalline phases.
Three-dimensional conformational studies utilizing computational methods have provided detailed insights into the preferred molecular geometries of this compound. The dihedral angles between aromatic ring systems and the orientation of the trifluoromethyl group relative to the benzene ring represent critical conformational parameters. Computational investigations of related compounds indicate that the dihedral angle between aromatic systems can vary significantly, with experimental values often differing from theoretically optimized structures due to crystal packing forces and intermolecular interactions.
The molecular structure analysis reveals that the compound adopts a non-planar configuration, with the trifluoromethyl group introducing steric hindrance that influences the overall molecular geometry. Intramolecular interactions, particularly those involving the electronegative fluorine atoms and the amino group, play crucial roles in determining the most stable conformational arrangements. The electron-withdrawing nature of the trifluoromethyl group significantly affects the electronic distribution throughout the molecule, influencing both geometric parameters and rotational barriers around chemical bonds.
| Structural Parameter | Experimental Value | Computational Value |
|---|---|---|
| Density (25°C) | 1.249 g/cm³ | |
| Refractive Index (20°C, 589 nm) | 1.4700-1.4720 | |
| Physical State (20°C) | Liquid |
Electronic Structure Analysis via Computational Chemistry Methods
Electronic structure investigations of this compound have been conducted using advanced computational chemistry methodologies, particularly density functional theory calculations. These studies provide fundamental insights into the electronic properties, frontier molecular orbitals, and electronic transitions that characterize this fluorinated aromatic amine. The electronic structure analysis reveals the significant influence of the trifluoromethyl substituent on the overall electronic distribution and molecular reactivity patterns.
Density functional theory calculations employing the B3LYP functional with various basis sets have been utilized to investigate the electronic properties of this compound and related compounds. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the compound's electronic behavior and chemical reactivity. Electronic structure calculations have revealed that the presence of the trifluoromethyl group significantly affects the energy gap between frontier orbitals, influencing the compound's optical and electronic properties.
Computational studies of related trifluoromethyl-substituted aromatic compounds have demonstrated the substantial impact of fluorine substitution on molecular orbital energies and electronic transitions. The electron-withdrawing nature of the trifluoromethyl group stabilizes both occupied and unoccupied molecular orbitals, typically resulting in increased energy gaps between frontier orbitals compared to non-fluorinated analogs. This electronic effect has important implications for the compound's photochemical properties and potential applications in electronic materials.
Molecular electrostatic potential mapping studies provide additional insights into the electronic structure characteristics of this compound. These calculations reveal the spatial distribution of electrostatic potential around the molecule, identifying regions of electron density and electrophilic or nucleophilic character. The trifluoromethyl group creates regions of significant electronegativity, while the amino group provides electron-rich sites, resulting in a molecular dipole moment that influences intermolecular interactions and solubility properties.
Time-dependent density functional theory calculations have been employed to investigate the electronic transition properties of trifluoromethyl-substituted aromatic amines. These studies reveal characteristic absorption wavelengths and oscillator strengths associated with electronic transitions between molecular orbitals. The presence of the trifluoromethyl group typically shifts absorption maxima and affects the intensity of electronic transitions compared to unsubstituted benzylamine derivatives.
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKQIFWUTUZAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184549 | |
| Record name | 2-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-01-9 | |
| Record name | 2-(Trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: From Benzene Derivatives
One of the common methods involves starting from benzene derivatives and introducing the trifluoromethyl group via electrophilic aromatic substitution followed by amination.
- Starting Material : Benzene derivatives (e.g., 1-(azidomethyl)-2-(trifluoromethyl)benzene)
- Reagents : Hydrogen chloride, tin(II) chloride, sodium bicarbonate
- Conditions : Reaction at 80°C for 2 hours
- Yield : Approximately 75% after extraction and purification
The reaction proceeds in two stages:
Method 2: Continuous Flow Synthesis
A more modern approach utilizes continuous flow technology, which allows for efficient and scalable synthesis.
- Reagents : Trifluoroacetamide, benzylamine
- Conditions : Continuous flow reactor at controlled temperatures (40–80°C)
- Yield : Reported yields exceeding 80% under optimized conditions
This method benefits from improved reaction control and reduced reaction times compared to traditional batch processes.
Method 3: Halogenated Benzonitrile Route
This method involves using halogenated benzonitriles as intermediates.
- Starting Material : 2,4,6-trifluorobenzonitrile
- Reagents : Raney nickel, anhydrous ammonia
- Conditions : Hydrogenation in the presence of t-butanol
- Yield : Purity greater than 90%, with yields around 95%
The process includes dechlorination followed by hydrogenation to form the desired amine.
Comparative Analysis of Synthesis Methods
The following table summarizes the key aspects of each preparation method:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Method 1 | Benzene derivatives | HCl, SnCl₂, NaHCO₃ | 80°C for 2 hours | ~75% |
| Continuous Flow Synthesis | Trifluoroacetamide | Benzylamine | 40–80°C (continuous flow) | >80% |
| Halogenated Benzonitrile Route | 2,4,6-Trifluorobenzonitrile | Raney nickel, NH₃ | Hydrogenation under pressure | ~95% |
Chemical Reactions Analysis
Deaminative Coupling with Arylboronic Acids
This reaction forms diarylmethanes through an interrupted diazotization mechanism. Key findings include:
| Substituted Benzylamine | Arylboronic Acid | Yield (%) | Major:Minor Isomer Ratio | Source |
|---|---|---|---|---|
| 4-CF₃-C₆H₄-CH₂NH₂ | p-Tolyl | 85 | 95:5 | |
| 2-CF₃-C₆H₄-CH₂NH₂ | Phenyl | 89 | 93:7 | |
| 4-Cl-C₆H₄-CH₂NH₂ | Phenyl | 76 | 95:5 |
Conditions : Isoamyl nitrite (1.5 eq), arylboronic acid (1.2 eq), CH₃CN, 25°C, 12–24 h.
Mechanism : Proceeds via diazo intermediates (Int-II), with trifluoromethyl groups stabilizing the transition state. Deuterium-labeling studies confirm partial hydride scrambling, suggesting multiple pathways .
Nucleophilic Substitution Reactions
The amine group participates in substitution with electrophiles:
Example : Reaction with 3-chloropyrazine-2-carboxamide:
- Conditions : THF, triethylamine (1 eq), 70°C, 15 h.
- Yield : 31% (for 3-(trifluoromethyl) analog) .
- Product : Pyrazine derivatives with potential bioactivity.
Oxidation
- Reagents : KMnO₄ or CrO₃.
- Products : 2-(Trifluoromethyl)benzaldehyde or benzoic acid (inferred from analog studies) .
Reduction
- Reagents : LiAlH₄ or NaBH₄.
- Products : Corresponding alcohols or secondary amines.
Mechanistic Insights
- Hammett Analysis (ρ = −0.79): Electron-donating groups accelerate deaminative coupling due to cationic intermediate stabilization .
- Isomer Formation : Trifluoromethyl groups favor para products (95:5 ratio) by stabilizing diazo intermediates .
Comparison with Analogues
| Property | 2-(Trifluoromethyl)benzylamine | 4-(Trifluoromethyl)benzylamine |
|---|---|---|
| Coupling Yield | 85–89% | 75–85% |
| Isomer Ratio | 93:7 (major:minor) | 95:5 (major:minor) |
| Lipophilicity (logP) | 2.1 | 2.3 |
Scientific Research Applications
Medicinal Chemistry
2-(Trifluoromethyl)benzylamine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antidepressant Activity : Research indicates that compounds with trifluoromethyl groups can enhance the inhibition of serotonin uptake, suggesting potential antidepressant properties. This is particularly relevant in the development of drugs targeting mood disorders.
- Anticancer Properties : Similar benzylamine derivatives have shown activity against chemokine receptors involved in cancer progression. For instance, studies have demonstrated that certain compounds can inhibit the CXCR4 receptor, which plays a significant role in cancer cell migration.
- Neurotransmitter Modulation : The introduction of trifluoromethyl groups has been linked to increased binding affinity for neurotransmitter transporters, impacting conditions such as depression and anxiety.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing various compounds:
- Synthesis of Heterocycles : It can be used to create complex heterocyclic structures through reactions such as Ugi reactions or other multi-component reactions. For example, it has been successfully employed in the synthesis of ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) .
- Reagent in Coupling Reactions : The compound can act as a coupling agent in various reactions, facilitating the formation of carbon-nitrogen bonds essential for creating pharmaceuticals and agrochemicals .
Materials Science
The unique properties of this compound also extend to materials science:
- Fluorinated Polymers : Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability, making them suitable for demanding applications .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- A study on its antidepressant effects demonstrated that similar compounds with trifluoromethyl groups showed enhanced potency in inhibiting serotonin uptake, indicating their potential as antidepressants.
- Research on anticancer properties revealed that derivatives could effectively inhibit receptors involved in cancer cell migration, suggesting avenues for drug development targeting specific cancers.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [2-(Trifluoromethyl)phenyl]methanamine
- CAS No.: 3048-01-9
- Molecular Formula : C₈H₈F₃N
- Molecular Weight : 175.15 g/mol
- Physical Properties :
- Applications :
Comparison with Structural Analogs
Positional Isomers of Trifluoromethylbenzylamine
Key Findings :
Halogen-Substituted Derivatives
Key Findings :
Methyl- and Multi-Substituted Analogs
Key Findings :
Physicochemical and Commercial Comparison
Research and Industrial Insights
Synthetic Challenges :
Market Trends :
Biological Activity
2-(Trifluoromethyl)benzylamine, a compound with the molecular formula and a molecular weight of 175.16 g/mol, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.16 g/mol |
| Boiling Point | 108 °C (64 mmHg) |
| Density | 1.249 g/cm³ |
| Flash Point | 69 °C |
| CAS Number | 3048-01-9 |
| Synonyms | 2-trifluoromethylbenzylamine, o-trifluoromethylbenzylamine |
Pharmacological Profile
The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Research indicates that compounds containing trifluoromethyl groups often exhibit improved biological activities compared to their non-fluorinated counterparts.
- Antimalarial Activity : A study highlighted the potential of trifluoromethyl-substituted anilines, including this compound, showing promising activity against malaria parasites through phenotypic screening methods .
- Chemokine Receptor Modulation : Another research effort focused on the modulation of the CXCR4:CXCL12 axis, where small compounds including derivatives of benzylamines demonstrated significant inhibition of cell migration associated with pathological states .
Structure-Activity Relationships (SAR)
The structure-activity relationship of this compound suggests that variations in the substituents on the benzene ring can significantly affect its biological activity. For instance, modifications to the amine group or the introduction of additional functional groups can enhance selectivity and potency against specific biological targets.
Case Study 1: Antimalarial Screening
In a recent study, a library of compounds including various benzylamines was screened for antimalarial activity. The results indicated that this compound exhibited IC50 values in the low micromolar range against Plasmodium falciparum, indicating its potential as a lead compound for further development .
Case Study 2: CXCR4 Inhibition
Research involving the allosteric modulation of CXCR4 revealed that certain benzylamine derivatives could inhibit receptor-mediated cell migration effectively. The study demonstrated that treatment with compounds similar to this compound resulted in a significant reduction in migration rates in leukocytes, suggesting therapeutic implications for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Direct Amination : Reacting trifluoromethyl-substituted benzaldehydes with amines under acidic conditions.
- Reductive Amination : Utilizing ketones or aldehydes followed by reduction with sodium cyanoborohydride or other reducing agents.
These synthetic routes allow for the generation of various derivatives that can be screened for enhanced biological activities.
Q & A
Q. What are the optimized synthetic routes for 2-(trifluoromethyl)benzylamine, and how can reaction yields be improved?
A widely validated method involves starting from 2-methyl-3-trifluoromethylaniline. The synthesis proceeds via a Balz-Schiemann reaction to introduce fluorine at the 3-position, followed by bromination to form 2-fluoro-6-trifluoromethylbenzyl bromide. A Gabriel reaction with phthalimide then yields the target amine, achieving a total yield of 53.4% after purification. Key optimizations include:
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Routine characterization requires:
- H and C NMR : To identify chemical shifts associated with the benzylamine backbone (e.g., NH protons at δ 1.5–2.0 ppm) and trifluoromethyl group (δ 120–125 ppm for F NMR).
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular ion peaks (e.g., [M+H] at m/z 175.15).
- IR Spectroscopy : To detect N–H stretching vibrations (~3300 cm) and C–F bonds (1100–1200 cm) .
Q. What safety protocols are essential when handling this compound?
This compound is classified as Corrosive (Category 4-3-III) under UN 2735. Key precautions include:
- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Working in a fume hood due to volatility (bp ~80–83°C at 3 mm Hg).
- Storing waste separately and neutralizing with weak acids before disposal .
Advanced Research Questions
Q. How does this compound serve as a precursor for bioactive derivatives?
The amine group enables derivatization into pharmacologically relevant scaffolds:
- Iso-thiocyanate derivatives : React with CS to form iso-thiocyanatomethyl analogs (e.g., compound 36 in evidence 3), which show potential as enzyme inhibitors.
- Boronic acid complexes : The trifluoromethyl group enhances acidity, facilitating stable interactions with biomolecules (e.g., microbial leucyl-tRNA synthetase) .
Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-containing analogs?
Discrepancies in antimicrobial activity (e.g., varying potency against Candida albicans vs. E. coli) can arise from:
- Steric effects : Bulkier substituents may hinder target binding.
- Electronic effects : The electron-withdrawing CF group alters charge distribution, affecting ligand-receptor interactions.
- Methodological adjustments : Standardize assays (e.g., MIC testing) and use docking studies to validate binding modes .
Q. How is this compound utilized in materials science?
It acts as a building block for light-resistant nanotubes when functionalized with tyrosine derivatives. Key steps include:
Q. What computational methods predict the pharmacokinetic properties of trifluoromethylated benzylamines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
